molecular formula C11H13BrN2 B6350296 2-Bromo-6-(tert-butylamino)benzonitrile CAS No. 1365272-90-7

2-Bromo-6-(tert-butylamino)benzonitrile

Cat. No.: B6350296
CAS No.: 1365272-90-7
M. Wt: 253.14 g/mol
InChI Key: GRPLPXAHLFBGOD-UHFFFAOYSA-N
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Description

2-Bromo-6-(tert-butylamino)benzonitrile (CAS 1365272-90-7) is a brominated aromatic compound featuring a benzonitrile core substituted with a bromine atom at the 2-position and a tert-butylamino group at the 6-position. The tert-butylamino group ((CH₃)₃C-NH-) is a bulky, electron-donating substituent that enhances steric hindrance and may improve solubility in non-polar solvents. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its bromine atom facilitates further functionalization via cross-coupling or nucleophilic substitution reactions .

Properties

IUPAC Name

2-bromo-6-(tert-butylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)14-10-6-4-5-9(12)8(10)7-13/h4-6,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPLPXAHLFBGOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C(=CC=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(tert-butylamino)benzonitrile typically involves the bromination of 6-(tert-butylamino)benzonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.

    Oxidation Products: Corresponding oxides or quinones.

    Reduction Products: Reduced derivatives such as amines or alcohols.

    Coupling Products: Biaryl compounds or other carbon-carbon bonded structures.

Scientific Research Applications

Chemistry: 2-Bromo-6-(tert-butylamino)benzonitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules through various chemical reactions such as coupling, substitution, and reduction.

Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the development of pharmaceuticals, particularly in the design of molecules that target specific biological pathways or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific properties for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(tert-butylamino)benzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate that undergoes various transformations to form desired products. In biological systems, its mechanism of action would involve interaction with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Bromo-6-(tert-butylamino)benzonitrile with structurally related brominated benzonitriles, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Brominated Benzonitrile Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity/Applications Source
This compound 1365272-90-7 C₁₁H₁₂BrN₂ 252.13 tert-butylamino (electron-donating, bulky) Intermediate for pharmaceuticals; steric hindrance limits some reactions
2-Bromo-6-(4-methylpiperazinyl)benzonitrile 1260763-01-6 C₁₂H₁₄BrN₃ 280.17 4-methylpiperazinyl (polar, basic) Enhances water solubility; potential CNS drug candidate
2-Bromo-6-(2-methylpropoxy)benzonitrile 1365272-63-4 C₁₁H₁₂BrNO 254.12 2-methylpropoxy (lipophilic) Agrochemical synthesis; improved membrane permeability
6-Amino-3-bromo-2-fluorobenzonitrile 845866-92-4 C₇H₄BrFN₂ 215.02 Amino, fluoro (electron-withdrawing) Stabilizes intermediates in heterocyclic synthesis
2-Bromo-6-(trifluoromethyl)benzonitrile N/A C₈H₃BrF₃N 250.02 Trifluoromethyl (strong EWG*) High reactivity in SNAr reactions; agrochemical precursor
2-Bromo-6-(dioxaborolan-2-yl)benzonitrile 883899-07-8 C₁₃H₁₅BBrNO₂ 315.98 Boronate ester Suzuki-Miyaura cross-coupling; biaryl synthesis

*EWG: Electron-Withdrawing Group

Key Findings

Substituent Effects on Reactivity Electron-Donating Groups (e.g., tert-butylamino): Reduce electrophilicity at the benzene ring, making the bromine less reactive in nucleophilic aromatic substitution (SNAr) compared to electron-withdrawing substituents (e.g., trifluoromethyl in ). However, steric bulk may protect reactive sites, enabling selective modifications. Electron-Withdrawing Groups (e.g., trifluoromethyl, nitrile): Increase electrophilicity, enhancing bromine’s reactivity in SNAr or cross-coupling reactions. For example, the boronate ester derivative () is optimized for Suzuki reactions due to the boronate group’s coupling efficiency.

Solubility and Biological Activity The tert-butylamino group improves lipid solubility, favoring blood-brain barrier penetration in drug candidates, whereas the 4-methylpiperazinyl group () introduces basicity, enhancing water solubility and receptor binding. Fluorine in 6-Amino-3-bromo-2-fluorobenzonitrile () alters electronic distribution, stabilizing intermediates in heterocycle synthesis.

Applications in Synthesis

  • The boronate ester () is critical in medicinal chemistry for constructing biaryl scaffolds.
  • The 2-methylpropoxy derivative () is prioritized in agrochemicals due to its lipophilicity and environmental stability.

Biological Activity

2-Bromo-6-(tert-butylamino)benzonitrile is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H14BrN
  • Molecular Weight : 253.15 g/mol
  • CAS Number : 1365272-90-7
  • IUPAC Name : this compound

The compound features a bromine atom and a tert-butylamino group attached to a benzonitrile structure, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of halogen atoms and amino groups in aromatic compounds often contributes to their effectiveness against bacterial strains. For instance, studies have shown that benzonitrile derivatives can inhibit bacterial enzymes, disrupting cell membrane integrity and leading to cell death.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as a reactive intermediate in various biochemical pathways, influencing cellular processes through:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for further functionalization and interaction with biological targets.
  • Oxidation and Reduction Reactions : These reactions can modify the compound's structure, potentially enhancing its bioactivity.

Case Studies

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial effects of various benzonitrile derivatives, including those with bromine substitutions. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that this compound could exhibit similar properties .
  • Anticancer Research :
    • In a murine model, related compounds demonstrated significant cytotoxicity against melanoma cells. The study highlighted the role of ROS in mediating apoptosis, which could be relevant for future investigations into the anticancer potential of this compound.

Comparative Analysis

A comparison with structurally similar compounds reveals differences in biological activity based on substituent effects:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundPotentially activeUnder investigationNucleophilic substitution, ROS generation
2-Bromo-6-(methylamino)benzonitrileModerateYesEnzyme inhibition
2-Bromo-6-(ethylamino)benzonitrileLowYesApoptosis induction

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